molecular formula C2H5NaO2S B1290705 Sodium Ethanesulfinate CAS No. 20035-08-9

Sodium Ethanesulfinate

Cat. No. B1290705
CAS RN: 20035-08-9
M. Wt: 116.12 g/mol
InChI Key: UWIVVFQECQYHOB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ethanesulfinate is a compound that has been explored in various synthetic applications. It is a versatile reagent that can be used to generate radicals for addition reactions, as well as a precursor for the synthesis of various sulfonate derivatives. The compound has been utilized in the generation of α-aminoalkyl radicals, which are valuable intermediates in radical addition reactions to imines and electron-deficient olefins .

Synthesis Analysis

The synthesis of sodium α-aminoalkanesulfinates, which are closely related to sodium ethanesulfinate, involves the reaction between the anions of N-Boc-protected alkylamines and a sulfur dioxide source, leading to a variety of α-aminoalkanesulfinates . Additionally, sodium ethanesulfinate derivatives have been synthesized from reactions involving maleic anhydride , allylic alcohols , and phenols . The synthesis of sodium 2-mercaptoethanesulfonate from [1-14C]ethanol also demonstrates the versatility of sodium ethanesulfinate chemistry .

Molecular Structure Analysis

The molecular structure of sodium ethanesulfinate derivatives has been confirmed through various spectroscopic methods, including NMR spectral correlation experiments . These studies have provided insights into the regiochemical outcomes of the synthesis processes and the structural integrity of the synthesized compounds.

Chemical Reactions Analysis

Sodium ethanesulfinate and its derivatives participate in a range of chemical reactions. For instance, sodium α-aminoalkanesulfinates can be transformed into α-aminoalkyl radicals, which are then applied in radical addition reactions . The reactivity of sodium ethanesulfinate with phenols has been exploited to synthesize novel macrocyclic and heterocyclic taurine derivatives . Furthermore, sodium ethanethiolate, a related compound, has been used to react with 1,2-dithiole-3-thiones to yield novel heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium ethanesulfinate derivatives have been studied to some extent. For example, the synthesis of water-soluble polythiophene derivatives from sodium poly(2-(3-thienyloxy)ethanesulfonate) showcases the solubility and conductivity properties of these materials . The preparation of sodium 2-hydroxy-3-chloro propanesulfate from epichlorohydrin and sodium bisulfite has been optimized to achieve high yields, and the melting point of the product has been determined .

Scientific Research Applications

Sodium Ethanesulfinate, also known as Sodium Sulfinates (RSO2Na), is a powerful building block for the synthesis of organosulfur compounds . Here are some of its applications:

  • Synthesis of Organosulfur Compounds

    • Field : Organic Chemistry
    • Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds .
    • Methods : These compounds are prepared through S–S, N–S, and C–S bond-forming reactions .
    • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

    • Field : Organic Chemistry
    • Application : Sodium sulfinates are used in sulfonyl radical-triggered ring-closing sulfonylation .
  • Site-Selective C–H Sulfonylation

    • Field : Organic Chemistry
    • Application : Sodium sulfinates are used in site-selective C–H sulfonylation .

properties

IUPAC Name

sodium;ethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIVVFQECQYHOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629330
Record name Sodium ethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Ethanesulfinate

CAS RN

20035-08-9
Record name Sodium ethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium ethanesulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Ethanesulfinate
Reactant of Route 2
Sodium Ethanesulfinate
Reactant of Route 3
Sodium Ethanesulfinate
Reactant of Route 4
Sodium Ethanesulfinate
Reactant of Route 5
Reactant of Route 5
Sodium Ethanesulfinate
Reactant of Route 6
Sodium Ethanesulfinate

Citations

For This Compound
82
Citations
K Matsuo, M Kobayashi, H Minato - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… The reaction between sodium ethanesulfinate and triethyloxonium fluoborate in dichloromethane yielded an oily mixture which was 89%, ethyl ethanesulfinate and 1 l %, diethyl sulfone…
Number of citations: 5 www.journal.csj.jp
M Kuniko, K Michio, M Hiroshi - Bulletin of the Chemical Society of …, 1970 - cir.nii.ac.jp
… The reaction between sodium ethanesulfinate and triethyloxonium fluoborate in dichloromethane yielded an oily mixture which was 89% ethyl ethanesulfinate and 11% diethyl sulfone. …
Number of citations: 0 cir.nii.ac.jp
V Čaplar, V Šunjić, F Kafjež - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
… of sodium ethanesulfinate (Scheme 1Ш) and condensation with 1 in a suitable medium (Scheme IK). This way proved to be most suitable one for the preparation of IV. Using …
Number of citations: 8 onlinelibrary.wiley.com
EA FEHNEL, PR RESNICK - The Journal of Organic Chemistry, 1955 - ACS Publications
… (0.030 mole) of sodium ethanesulfinate, and 20 ml. of absolute ethanol was refluxed for 10 hours and then filtered, concentratedto a small volume by distillation, and diluted with water. …
Number of citations: 10 pubs.acs.org
J Wang, T Zheng, C Cai, Y Zhang, H Liu - Chemical Engineering Journal, 2019 - Elsevier
… C 2 H 5 SH (GC grade, ≥ 99.5% purity), diethyl disulfide (C 2 H 5 SSC 2 H 5 , GC grade, > 99.0% purity) and sodium ethanesulfinate (C 2 H 5 SO 2 Na, 93% purity) were purchased …
Number of citations: 13 www.sciencedirect.com
Q Wu, SM Amrutkar, F Shao - Bioconjugate chemistry, 2018 - ACS Publications
… hmC with alkyl sulfinates, sodium ethanesulfinate (1) was used … sodium ethanesulfinate to form a side-product, CMS. At optimized reaction conditions, ie, 1 M of sodium ethanesulfinate (…
Number of citations: 10 pubs.acs.org
J Xia, X Huang, S You, M Cai - Applied Organometallic …, 2019 - Wiley Online Library
… 2j and sodium ethanesulfinate 2k could afford the corresponding products 3g’ and 3h’ in 95% and 84% yields, respectively. The reactions of sodium ethanesulfinate 2k with 1d or 1s …
Number of citations: 10 onlinelibrary.wiley.com
X Zhu, Y Liu, L Ou, H Yang, H Fu - Chinese Chemical Letters, 2023 - Elsevier
… When 5 mol% sodium benzenesulfinate (16) or 10 mol% sodium ethanesulfinate (17) … mol% sodium benzenesulfinate (16) or 10 mol% sodium ethanesulfinate (17)) as the precursor of …
Number of citations: 2 www.sciencedirect.com
Y Liu, LY Lam, J Ye, N Blanchard… - Advanced Synthesis & …, 2020 - Wiley Online Library
… Additionally, an attempt using sodium ethanesulfinate demonstrated that this coupling reaction for aryl alkyl thioethers could be performed (31) although with a lower yield. …
Number of citations: 17 onlinelibrary.wiley.com
Y Sun, A Abdukader, D Lu, H Zhang, C Liu - Green Chemistry, 2017 - pubs.rsc.org
… To our delight, apart from aromatic sodium sulfinates, less reactive aliphatic sodium sulfinates such as sodium methanesulfinate, sodium ethanesulfinate, and sodium …
Number of citations: 95 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.